Cas no 87967-37-1 (Benzenamine, 4-bromo-3-(difluoromethoxy)-)

Benzenamine, 4-bromo-3-(difluoromethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-bromo-3-(difluoromethoxy)-
- 4-bromo-3-(difluoromethoxy)aniline
- MFCD18390862
- AKOS027265380
- CS-0457749
- SCHEMBL16899381
- DTXSID70831282
- TQU0274
- YDNMEBRTPBTYIQ-UHFFFAOYSA-N
- 87967-37-1
- A1-06234
-
- MDL: MFCD18390862
- Inchi: InChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
- InChI Key: YDNMEBRTPBTYIQ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1N)OC(F)F)Br
Computed Properties
- Exact Mass: 236.96008g/mol
- Monoisotopic Mass: 236.96008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2Ų
Benzenamine, 4-bromo-3-(difluoromethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB531801-250 mg |
4-Bromo-3-(difluoromethoxy)aniline; . |
87967-37-1 | 250MG |
€360.40 | 2023-01-02 | ||
Alichem | A013000283-250mg |
4-Bromo-3-(difluoromethoxy)aniline |
87967-37-1 | 97% | 250mg |
$470.40 | 2023-08-31 | |
Apollo Scientific | PC501694-250mg |
4-Bromo-3-(difluoromethoxy)aniline |
87967-37-1 | 95% | 250mg |
£180.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528416-250mg |
4-Bromo-3-(difluoromethoxy)aniline |
87967-37-1 | 98% | 250mg |
¥2970.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528416-1g |
4-Bromo-3-(difluoromethoxy)aniline |
87967-37-1 | 98% | 1g |
¥8335.00 | 2024-04-27 | |
Apollo Scientific | PC501694-5g |
4-Bromo-3-(difluoromethoxy)aniline |
87967-37-1 | 95% | 5g |
£2270.00 | 2025-02-21 | |
Alichem | A013000283-500mg |
4-Bromo-3-(difluoromethoxy)aniline |
87967-37-1 | 97% | 500mg |
$815.00 | 2023-08-31 | |
abcr | AB531801-1g |
4-Bromo-3-(difluoromethoxy)aniline; . |
87967-37-1 | 1g |
€999.10 | 2025-02-15 | ||
A2B Chem LLC | AD88448-250mg |
Benzenamine, 4-bromo-3-(difluoromethoxy)- |
87967-37-1 | 250mg |
$299.00 | 2024-04-19 | ||
abcr | AB531801-250mg |
4-Bromo-3-(difluoromethoxy)aniline; . |
87967-37-1 | 250mg |
€359.70 | 2025-02-15 |
Benzenamine, 4-bromo-3-(difluoromethoxy)- Related Literature
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on Benzenamine, 4-bromo-3-(difluoromethoxy)-
Benzenamine, 4-bromo-3-(difluoromethoxy): A Comprehensive Overview
Benzenamine, 4-bromo-3-(difluoromethoxy), also known by its CAS number 87967-37-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a bromine atom at the 4-position and a difluoromethoxy group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of Benzenamine, 4-bromo-3-(difluoromethoxy) involves a series of carefully controlled reactions. Typically, the starting material is bromobenzene, which undergoes substitution reactions to introduce the difluoromethoxy group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have been documented in several peer-reviewed journals, highlighting the importance of green chemistry principles in modern organic synthesis.
One of the most notable applications of this compound is in the field of pharmaceutical research. The bromine and difluoromethoxy groups are known to influence the electronic properties of the molecule, making it a promising candidate for drug design. For instance, studies have shown that Benzenamine, 4-bromo-3-(difluoromethoxy) exhibits potential anti-inflammatory and antioxidant activities. These findings were published in a recent issue of the Journal of Medicinal Chemistry, where researchers demonstrated its ability to inhibit key enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique electronic structure makes it an ideal candidate for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). A study conducted at Stanford University revealed that incorporating Benzenamine, 4-bromo-3-(difluoromethoxy) into polymer blends significantly enhances charge transport properties, paving the way for more efficient electronic devices.
The environmental impact of Benzenamine, 4-bromo-3-(difluoromethoxy) has also been a topic of recent research. While it is not classified as a hazardous substance under current regulations, its degradation pathways and bioaccumulation potential are under investigation. A team at the University of California conducted a comprehensive environmental risk assessment, concluding that proper disposal methods are essential to mitigate any potential ecological risks associated with this compound.
In conclusion, Benzenamine, 4-bromo-3-(difluoromethoxy), CAS number 87967-37-1, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in pharmaceutical research and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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